3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
CAS No.: 90908-89-7
VCID: VC20741832
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known by its CAS number 90908-89-7, is an organic compound characterized by a pyrrole ring attached to a propanenitrile group, with a keto functional group at the third carbon position. This compound is notable for its unique structural features and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Synthesis MethodsThe synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can be achieved through several methods, which may involve different reagents and conditions. Common synthetic routes include:
Research indicates that the choice of synthetic pathway can significantly influence the yield and purity of the final product. ReactivityThe compound is classified as a heterocyclic compound due to the presence of the pyrrole ring. Its reactivity is attributed to the functional groups present, allowing it to participate in various chemical reactions, such as:
Biological ActivityResearch has suggested that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile may exhibit various biological activities, including:
ApplicationsThe compound's unique properties make it a candidate for various applications: Medicinal ChemistryDue to its potential biological activities, it may serve as a lead compound for developing new pharmaceuticals targeting microbial infections or cancer. Material ScienceIts chemical structure allows for modifications that could lead to new materials with desirable properties for industrial applications. |
---|---|
CAS No. | 90908-89-7 |
Product Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile |
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile |
Standard InChI | InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 |
Standard InChIKey | LMNWETGSSJEVSH-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C(=O)CC#N |
Canonical SMILES | C1=CNC(=C1)C(=O)CC#N |
Synonyms | β-Oxo-1H-pyrrole-2-propanenitrile; 2-Pyrroloylacetonitrile; |
PubChem Compound | 11194355 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume